molecular formula C2H5Cl3Si B075390 Dichloro(chloromethyl)methylsilane CAS No. 1558-33-4

Dichloro(chloromethyl)methylsilane

Cat. No.: B075390
CAS No.: 1558-33-4
M. Wt: 163.5 g/mol
InChI Key: JAYBZWYBCUJLNQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dichloro(chloromethyl)methylsilane, also known as Chloromethyldichloromethylsilane, is a chemical compound with the formula (ClCH2)Si(CH3)Cl2 . It is primarily used as a building block in the synthesis of silicon-containing intermediates . The primary targets of this compound are the reactants in these synthesis reactions.

Mode of Action

The exact mode of action of this compound is dependent on the specific synthesis reaction it is involved in. Generally, it can react with other compounds to form new silicon-containing intermediates . The specifics of these interactions are highly dependent on the reactants and conditions of the synthesis process.

Biochemical Pathways

Its primary use is in the synthesis of silicon-containing intermediates in the chemical industry .

Pharmacokinetics

It is known to be a volatile compound with a boiling point of 121-122 °c . It is also known to react with water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of new silicon-containing intermediates . These intermediates can then be used in further synthesis reactions to produce a variety of products.

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture, as it reacts with water . Therefore, it must be stored in a dry and tightly closed container . It is also flammable, with a flash point of 35 °C , and should be kept away from heat, sparks, open flames, and hot surfaces . The storage temperature should be between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(chloromethyl)methylsilane can be synthesized through the reaction of dichlorodimethylsilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced by the direct chlorination of methylchlorosilanes. This process involves the reaction of methylchlorosilanes with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Dichloro(chloromethyl)methylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Hydrolysis: Typically occurs in the presence of moisture or water.

Major Products Formed

Scientific Research Applications

Dichloro(chloromethyl)methylsilane has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Dichlorodimethylsilane: Similar in structure but lacks the chloromethyl group.

    Chloromethyltrimethylsilane: Contains a chloromethyl group but has three methyl groups instead of two chloromethyl groups.

    Trichloromethylsilane: Contains three chlorine atoms attached to the silicon atom.

Uniqueness

Dichloro(chloromethyl)methylsilane is unique due to the presence of both chloromethyl and dichloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organosilicon compounds and in various industrial applications.

Properties

IUPAC Name

dichloro-(chloromethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBZWYBCUJLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027411
Record name Dichloro(chloromethyl)methylsilane
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Molecular Weight

163.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-33-4
Record name Dichloro(chloromethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-33-4
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Record name Dichloro(chloromethyl)methylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(chloromethyl)methyl-
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Record name Dichloro(chloromethyl)methylsilane
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Record name Dichloro(chloromethyl)methylsilane
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Record name DICHLORO(CHLOROMETHYL)METHYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichloro(chloromethyl)methylsilane
Reactant of Route 2
Dichloro(chloromethyl)methylsilane
Customer
Q & A

Q1: What is the structural characterization of Chloromethyldichloromethylsilane?

A: Chloromethyldichloromethylsilane, also known as Dichloro(chloromethyl)methylsilane, has the molecular formula CH3Cl3Si. While the provided abstracts do not delve into detailed spectroscopic data, they highlight its use as a precursor in various chemical syntheses. [, , ]

Q2: What are the applications of Chloromethyldichloromethylsilane in material science?

A: Research indicates that Chloromethyldichloromethylsilane serves as a valuable precursor in synthesizing poly(methylsilane-carbosilane), a material explored for its potential use in producing Silicon Carbide (SiC). [] This suggests the compound plays a crucial role in developing advanced ceramic materials.

Q3: How is Chloromethyldichloromethylsilane utilized in organic synthesis?

A: The compound acts as a building block for creating complex molecules. One example is its use in synthesizing Flusilazole, a broad-spectrum fungicide. [] Additionally, it serves as a starting material for synthesizing silacyclophanones, cyclic organosilicon esters derived from ortho-phthalic acids. [, ] This highlights the compound's versatility in constructing diverse organic structures.

Q4: Are there any studies on the conformational properties of Chloromethyldichloromethylsilane?

A: Yes, research has investigated the structure, conformational composition, and torsional potential of Chloromethyldichloromethylsilane using gas-phase electron diffraction combined with ab initio molecular orbital calculations. [] This suggests ongoing efforts to understand the compound's structural flexibility and its implications for reactivity.

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